Sulfoxone sodium
Übersicht
Beschreibung
Es wurde 1948 in Japan eingeführt und später von Ernest Muir während seiner Tätigkeit als Superintendent des Chacachacare Leprosariums auf Trinidad in der Karibik für den westlichen Gebrauch eingeführt . Sulfoxon-Natrium wurde auch mit begrenztem Erfolg bei der Behandlung von Dermatitis herpetiformis eingesetzt .
Wirkmechanismus
Target of Action
Sulfoxone sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It competes with the enzyme’s normal substrate, para-aminobenzoic acid (PABA), for binding sites, thereby inhibiting the enzyme’s action . This inhibition disrupts the synthesis of folic acid, which is necessary for bacterial growth and multiplication .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This disruption affects the production of nucleotides, which are essential components of DNA and RNA. As a result, the bacteria’s ability to replicate and multiply is hindered .
Pharmacokinetics
This compound is rapidly absorbed and is widely distributed throughout all tissues . High levels of the drug are achieved in pleural, peritoneal, synovial, and ocular fluids . The drug is metabolized in the liver and has a half-life of 3-8 hours . Its protein binding is approximately 69% .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, the drug prevents the bacteria from producing essential components of their DNA and RNA, thereby inhibiting their ability to replicate and multiply .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s antibacterial action is inhibited by pus . Moreover, the drug’s absorption can be affected by the pH of the environment, as the soluble sulfonamide salts of the drug are highly alkaline . The drug’s distribution can also be influenced by the presence of certain body fluids, such as pleural, peritoneal, synovial, and ocular fluids .
Biochemische Analyse
Biochemical Properties
Sulfoxone sodium is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . The normal substrate for this enzyme, para-aminobenzoic acid (PABA), cannot bind as usual due to the presence of this compound . This inhibited reaction is necessary in these organisms for the synthesis of folic acid .
Cellular Effects
This compound, as a sulfonamide antibiotic, inhibits the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This influences cell function by disrupting the synthesis of folic acid, which is crucial for bacterial growth .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and multiplication . By inhibiting this enzyme, this compound prevents the normal substrate, para-aminobenzoic acid (PABA), from binding, thereby inhibiting the synthesis of folic acid .
Metabolic Pathways
This compound is metabolized in the liver . It acts as a competitive inhibitor in the folic acid metabolism cycle, specifically inhibiting the enzyme dihydropteroate synthetase . This disrupts the normal metabolic pathways of bacteria, inhibiting their growth and multiplication .
Transport and Distribution
This compound is widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Sulfoxon-Natrium kann durch Kondensation von 4,4'-Diaminodiphenylsulfon mit Hydroxymethylsulfinsäure-Natriumsalz synthetisiert werden . Die Reaktion umfasst typischerweise die folgenden Schritte:
Substitution oder Kreuzkupplung: Verwendung von S(IV)-Reagenzien wie Arylsulfinat oder Alkylsulfinat.
Industrielle Produktionsverfahren: Die industrielle Produktion von Sulfoxon-Natrium umfasst die großtechnische Synthese unter Verwendung der oben genannten Verfahren, wobei eine hohe Reinheit und Ausbeute gewährleistet wird. Der Prozess ist auf Kosteneffizienz und Skalierbarkeit optimiert.
Analyse Chemischer Reaktionen
Reaktionstypen: Sulfoxon-Natrium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung von Sulfid zu Sulfon.
Reduktion: Reduktion von Sulfon zu Sulfid.
Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.
Kreuzkupplung: Bildung von Kohlenstoff-Schwefel-Bindungen unter Verwendung von S(IV)-Reagenzien.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: mCPBA, H2O2 mit Metallkatalysatoren.
Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Substituenten: Aryl- oder Alkylgruppen für Substitutionsreaktionen.
Hauptprodukte:
Oxidation: Sulfon-Derivate.
Reduktion: Sulfid-Derivate.
Substitution: Verschiedene substituierte Sulfonverbindungen.
Wissenschaftliche Forschungsanwendungen
Sulfoxon-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für andere Sulfonverbindungen verwendet.
Biologie: Wird auf seine Auswirkungen auf das Wachstum und den Stoffwechsel von Bakterien untersucht.
Medizin: Wird hauptsächlich als Lepramittel und zur Behandlung von Dermatitis herpetiformis eingesetzt.
Industrie: Wird bei der Herstellung von Hochleistungsthermoplasten und anderen industriellen Materialien eingesetzt.
5. Wirkmechanismus
Sulfoxon-Natrium wirkt als kompetitiver Inhibitor des bakteriellen Enzyms Dihydropteroatsynthase. Dieses Enzym ist für die Synthese von Folsäure in Bakterien entscheidend. Durch die Hemmung dieses Enzyms verhindert Sulfoxon-Natrium die Bindung des normalen Substrats, p-Aminobenzoesäure (PABA), wodurch die Folsäuresynthese gestört und das bakterielle Wachstum gehemmt wird .
Vergleich Mit ähnlichen Verbindungen
Sulfoxon-Natrium ist unter den Sulfonamid-Antibiotika aufgrund seines spezifischen Wirkmechanismus und seiner Wirksamkeit gegen Lepra einzigartig. Ähnliche Verbindungen umfassen:
Dapsone: Ein weiteres Sulfonamid-Antibiotikum, das zur Behandlung von Lepra und Dermatitis herpetiformis eingesetzt wird.
Sulfamethoxazol: Ein Sulfonamid-Antibiotikum, das in Kombination mit Trimethoprim zur Behandlung verschiedener bakterieller Infektionen eingesetzt wird.
Sulfadiazin: Wird in Kombination mit Pyrimethamin zur Behandlung von Toxoplasmose eingesetzt.
Sulfoxon-Natrium zeichnet sich durch seinen spezifischen Einsatz bei der Leprabehandlung und seinen einzigartigen Wirkmechanismus aus, der die Hemmung der Dihydropteroatsynthase beinhaltet .
Biologische Aktivität
Sulfoxone sodium, also known as Diasone, is a sulfonamide derivative primarily used in the treatment of leprosy and other dermatological conditions. Its biological activity is attributed to its mechanism as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which plays a crucial role in folic acid metabolism. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and research findings.
This compound exerts its biological effects through the following mechanisms:
- Inhibition of Dihydropteroate Synthetase : this compound competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthetase, disrupting folic acid synthesis in bacteria. This inhibition is critical for its antibacterial activity, particularly against Mycobacterium leprae, the causative agent of leprosy .
- Anti-inflammatory Properties : Some studies suggest that sulfoxone may also exhibit anti-inflammatory effects, which can contribute to its therapeutic efficacy in skin conditions .
Pharmacokinetics
This compound is well absorbed when administered parenterally and has a wide distribution throughout body tissues, including synovial and ocular fluids. However, it can cause irritation due to its alkaline nature .
Case Studies and Clinical Applications
- Leprosy Treatment : this compound has been used effectively as part of multidrug therapy for leprosy. A study highlighted instances where patients experienced dermatitis medicamentosa as a side effect, indicating the need for careful monitoring during treatment .
- Dermatological Conditions : Beyond leprosy, this compound has been investigated for its efficacy in treating various skin disorders. Its ability to modulate immune responses may provide benefits in conditions characterized by inflammation.
- Combination Therapies : Research indicates that combining sulfoxone with other agents could enhance therapeutic outcomes. For instance, it has been explored alongside other sulfonamides to maximize antibacterial efficacy against resistant strains .
Research Findings
Recent studies have focused on the broader implications of this compound's biological activity:
- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against certain tumor cell lines, suggesting potential applications in oncology .
- Metabolism Studies : Investigations into the metabolic pathways of sulfoxone have revealed insights into how it is processed within the body and how these processes affect its biological activity. For example, the oxidation of sulindac (a related compound) to sulindac sulfone is catalyzed by cytochrome P450 enzymes, which may also play a role in sulfoxone's metabolism .
Data Summary
The following table summarizes key findings related to the biological activity and pharmacological properties of this compound:
Parameter | Details |
---|---|
Mechanism of Action | Inhibits dihydropteroate synthetase |
Primary Use | Treatment of leprosy |
Pharmacokinetics | Well absorbed; distributed in various tissues |
Side Effects | Dermatitis medicamentosa reported |
Research Applications | Potential use in oncology; combination therapies |
Eigenschaften
IUPAC Name |
disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S3.2Na/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20;;/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBNFLZFSZDPQF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCS(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NCS(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2Na2O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023623 | |
Record name | Adesulfone sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144-75-2 | |
Record name | Adesulfone Sodium [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adesulfone sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFOXONE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OWB0Q221 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.